5-Chloro-2-hydroxy-N-(2-methoxy-5-methylphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-hydroxy-N-(2-methoxy-5-methylphenyl)benzamide is an organic compound with the molecular formula C15H14ClNO3. This compound is known for its unique chemical structure, which includes a chloro group, a hydroxy group, and a methoxy group attached to a benzamide core. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-hydroxy-N-(2-methoxy-5-methylphenyl)benzamide typically involves the reaction of 5-chloro-2-hydroxybenzoic acid with 2-methoxy-5-methylaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Types of Reactions:
Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: 5-Chloro-2-keto-N-(2-methoxy-5-methylphenyl)benzamide.
Reduction: 2-Hydroxy-N-(2-methoxy-5-methylphenyl)benzamide.
Substitution: 5-Amino-2-hydroxy-N-(2-methoxy-5-methylphenyl)benzamide (when substituted with an amine).
Scientific Research Applications
5-Chloro-2-hydroxy-N-(2-methoxy-5-methylphenyl)benzamide is used in various fields of scientific research:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In studies related to enzyme inhibition and protein-ligand interactions.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Chloro-2-hydroxy-N-(2-methoxy-5-methylphenyl)benzamide involves its interaction with specific molecular targets. The hydroxy and methoxy groups can form hydrogen bonds with amino acid residues in proteins, leading to inhibition or activation of enzymatic activity. The chloro group may enhance the compound’s binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
- 2-Chloro-N-(2-hydroxy-5-methylphenyl)benzamide
- 5-Chloro-2-methoxy-N-(4-methylphenyl)benzamide
- 5-Chloro-2-hydroxy-N-(5-methyl-3-isoxazolyl)benzamide
Comparison: 5-Chloro-2-hydroxy-N-(2-methoxy-5-methylphenyl)benzamide is unique due to the presence of both hydroxy and methoxy groups, which provide distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for specific research applications.
Properties
CAS No. |
634185-43-6 |
---|---|
Molecular Formula |
C15H14ClNO3 |
Molecular Weight |
291.73 g/mol |
IUPAC Name |
5-chloro-2-hydroxy-N-(2-methoxy-5-methylphenyl)benzamide |
InChI |
InChI=1S/C15H14ClNO3/c1-9-3-6-14(20-2)12(7-9)17-15(19)11-8-10(16)4-5-13(11)18/h3-8,18H,1-2H3,(H,17,19) |
InChI Key |
OIXSPUCNOZKDHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=C(C=CC(=C2)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.